molecular formula C12H18BNO2 B13357556 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine

Cat. No.: B13357556
M. Wt: 219.09 g/mol
InChI Key: DNOUKGPPDDYFGR-UHFFFAOYSA-N
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Description

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring attached to a boronic ester group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyridine ring and the boronic ester group .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds. Its stability and reactivity make it an ideal reagent for medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the activation of the boronic ester group, followed by the formation of a palladium-boron complex, which then undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Uniqueness: 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is unique due to its specific structure, which combines a pyridine ring with a boronic ester group. This combination provides a balance of stability and reactivity, making it highly effective in cross-coupling reactions. Its versatility in forming carbon-carbon bonds sets it apart from other similar compounds .

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h5-7,9H,8H2,1-4H3

InChI Key

DNOUKGPPDDYFGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CN=CC=C2

Origin of Product

United States

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